LogP Shift: Saturated Isoxazolidin-5-one vs. Unsaturated Isoxazol-5(4H)-one Ring System
The target compound possesses a calculated LogP of 0.85430, which is approximately 5-fold higher (0.69 log units) than the directly comparable unsaturated analog 3-(pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0), which has a reported LogP of 0.16820 . This difference arises from the saturation of the C3–C4 bond in the heterocyclic ring, which alters the hydrogen-bonding capacity and polarity of the scaffold. The polar surface area (PSA) also differs: 42.43 Ų for the target compound versus 51.55 Ų for the unsaturated analog, reflecting the loss of the C=N dipole .
| Evidence Dimension | Calculated partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.85430; PSA = 42.43 Ų |
| Comparator Or Baseline | 3-(Pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0): LogP = 0.16820; PSA = 51.55 Ų |
| Quantified Difference | ΔLogP = +0.68610 (5.1× increase in lipophilicity); ΔPSA = −9.12 Ų |
| Conditions | Calculated values from ChemSrc database (method not specified); comparator LogP/PSA from Chem960 database |
Why This Matters
The ~5-fold increase in lipophilicity may significantly improve membrane permeability for cell-based assays or alter chromatographic retention in purification protocols compared to the unsaturated analog.
